A Comprehensive Technical Guide to 2,4-Dinitrobenzenesulfonyl Chloride (CAS 1656-44-6)
A Comprehensive Technical Guide to 2,4-Dinitrobenzenesulfonyl Chloride (CAS 1656-44-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4-dinitrobenzenesulfonyl chloride (DNBSCl), a versatile reagent in organic synthesis with significant applications in protecting group chemistry and the development of bioactive molecules. This document details its chemical and physical properties, synthesis, experimental protocols for its use, and its applications in medicinal chemistry and biochemical studies.
Core Properties and Data
2,4-Dinitrobenzenesulfonyl chloride is a yellow crystalline solid notable for its high reactivity, which stems from the presence of the electron-withdrawing sulfonyl chloride group and two nitro groups on the benzene (B151609) ring.[1] This heightened electrophilicity makes it an excellent reagent for the sulfonylation of various nucleophiles.[1]
Table 1: Physical and Chemical Properties of 2,4-Dinitrobenzenesulfonyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 1656-44-6 | [2] |
| Molecular Formula | C₆H₃ClN₂O₆S | [2] |
| Molecular Weight | 266.62 g/mol | [2] |
| Appearance | Yellow crystalline powder/solid | [3] |
| Melting Point | 101-103 °C | [4] |
| Solubility | Soluble in dichloromethane, acetone; Reacts with water | [1] |
| InChI Key | SSFSNKZUKDBPIT-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])S(=O)(=O)Cl | [5] |
Table 2: Spectroscopic Data of 2,4-Dinitrobenzenesulfonyl Chloride
| Technique | Data | Reference(s) |
| ¹H NMR | δ (ppm): 8.70 (d, J=2.0 Hz, 1H), 8.66 (dd, J=9.1, 2.0 Hz, 1H), 8.51 (d, J=9.1 Hz, 1H) | [6] |
| ¹³C NMR | Aromatic region: ~120-150 ppm (Predicted) | [7] |
| IR Spectroscopy | Conforms to structure | [8] |
| Mass Spectrometry | Molecular Ion (M+): 266 m/z | [5][9] |
Synthesis of 2,4-Dinitrobenzenesulfonyl Chloride
A common and effective method for the synthesis of 2,4-dinitrobenzenesulfonyl chloride involves the oxidative chlorination of a corresponding sulfur-containing precursor, such as a disulfide or thiol. A reliable two-step procedure starting from 2,4-dinitrochlorobenzene is outlined below.
Experimental Protocol: Synthesis via 2,4-Dinitrophenyl Benzyl (B1604629) Sulfide (B99878)
Step A: Synthesis of 2,4-Dinitrophenyl Benzyl Sulfide
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 2,4-dinitrochlorobenzene (1.00 mole), methanol (B129727) (400 mL), benzyl mercaptan (1.00 mole), and pyridine (B92270) (1.10 moles).[1]
-
Heat the mixture to reflux with stirring for a minimum of 16 hours.[1]
-
Cool the reaction mixture to 0 °C to precipitate the product.[1]
-
Isolate the yellow crystalline solid by filtration, wash with two portions of ice-cold methanol (250 mL each), and dry at 60-80 °C.[1]
-
This yields 2,4-dinitrophenyl benzyl sulfide with a typical yield of 81-86%.[1]
Step B: Oxidative Cleavage to 2,4-Dinitrobenzenesulfenyl Chloride
Note: This provides the sulfenyl chloride, which can then be oxidized to the desired sulfonyl chloride.
-
In a one-necked round-bottomed flask equipped with a stirrer, suspend the dry 2,4-dinitrophenyl benzyl sulfide (0.80 mole) in dry ethylene (B1197577) chloride (400 mL). All glassware must be dry.[1]
-
Add sulfuryl chloride (0.88 mole) to the suspension at room temperature. The reaction is mildly exothermic, and the solid should dissolve within minutes.[1]
-
Concentrate the resulting clear yellow solution to an oil using a steam bath under aspirator vacuum. Caution: Do not use direct heat, as nitro compounds can be explosive.[1]
-
Cool the residual oil to 50-60 °C and add 3-4 volumes of dry petroleum ether with vigorous swirling to induce crystallization.[1]
-
Cool the mixture to room temperature and filter to collect the 2,4-dinitrobenzenesulfenyl chloride as a yellow crystalline solid. The typical yield is 80-90%.[1]
Step C: Oxidation to 2,4-Dinitrobenzenesulfonyl Chloride
While a specific protocol for this exact substrate is not detailed in the search results, a general procedure for the oxidation of thiols or disulfides to sulfonyl chlorides can be adapted.
-
The 2,4-dinitrophenyl disulfide (the dimer of the corresponding thiol) can be subjected to oxidative chlorination.
-
A common method involves the use of chlorine gas in the presence of an acid. Alternatively, reagents like hydrogen peroxide in the presence of a chlorinating agent can be employed for a more controlled oxidation.[10][11]
Applications in Organic Synthesis: Amine Protection
A primary application of 2,4-dinitrobenzenesulfonyl chloride is the protection of primary amines. The resulting 2,4-dinitrobenzenesulfonamides are stable to a range of reaction conditions but can be cleaved under specific, mild conditions, making the "DNs" group a valuable tool in multi-step synthesis.
Experimental Protocol: Protection of a Primary Amine
This protocol is a general procedure for the sulfonylation of a primary amine.
-
Dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (1.1-1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at room temperature.
-
Add a solution of 2,4-dinitrobenzenesulfonyl chloride (1.0-1.2 eq) in the same solvent dropwise to the stirred amine solution.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
The resulting 2,4-dinitrobenzenesulfonamide (B1250028) can be purified by recrystallization or column chromatography.
Experimental Protocol: Deprotection of a 2,4-Dinitrobenzenesulfonamide
The DNs group is readily cleaved by nucleophilic aromatic substitution using a thiol. This method is particularly mild.[12][13]
-
Dissolve the 2,4-dinitrobenzenesulfonamide (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a thiol, such as thiophenol or 2-mercaptoethanol (B42355) (2.0-3.0 eq). For the deprotection of a DNs group, often just the thiol is sufficient.[12][13] In some cases, a mild base like cesium carbonate or DBU may be added to facilitate the formation of the thiolate.[12][13]
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, perform an aqueous workup. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
The deprotected amine can then be purified by column chromatography or other suitable methods.
Table 3: Examples of Amine Protection and Deprotection
| Substrate | Protecting Conditions | Yield (%) | Deprotecting Conditions | Yield (%) | Reference(s) |
| Benzylamine | DNBSCl, Pyridine, CH₂Cl₂ | >95 (Typical) | Thiophenol, DMF, RT | High (Typical) | [12][13] |
| Aniline | DNBSCl, Base, Toluene/THF | Variable | Mercaptoethanol, K₃PO₄, DMAc | Good (General method) | [14][15] |
| tert-Butyl amino acetate | DNBSCl, Base | Not specified | Not specified | Not specified | [2] |
Applications in Drug Development and Chemical Biology
The unique reactivity of 2,4-dinitrobenzenesulfonyl derivatives makes them valuable in the field of drug development and chemical biology, particularly in the synthesis of enzyme inhibitors and fluorescent probes.
Enzyme Inhibition
The 2,4-dinitrophenyl group can play a role in the interaction of small molecules with biological targets. While direct inhibition by 2,4-dinitrobenzenesulfonyl chloride is not a common strategy due to its high reactivity, the sulfonamide and other derivatives are found in molecules designed as enzyme inhibitors. For instance, the broader class of sulfonyl-containing compounds is prevalent in kinase inhibitors. Although a direct synthetic route to Dasatinib using DNBSCl was not found, the synthesis of various kinase inhibitors often involves the formation of sulfonamide bonds.[3][16][17] The strong electron-withdrawing nature of the dinitro-substituted ring can influence the binding affinity of the inhibitor to the target enzyme.
Fluorescent Probes for Thiol Detection
A significant application of 2,4-dinitrobenzenesulfonyl chemistry is in the development of fluorescent probes for the detection of biologically relevant thiols, such as cysteine and glutathione. In this approach, a non-fluorescent or weakly fluorescent molecule (a fluorophore) is functionalized with a 2,4-dinitrobenzenesulfonyl group. This "caged" fluorophore becomes highly fluorescent upon reaction with a thiol, which cleaves the dinitrobenzenesulfonyl group.[18][19] This "turn-on" fluorescence provides a sensitive method for quantifying thiol levels in biological systems.
Safety and Handling
2,4-Dinitrobenzenesulfonyl chloride is a hazardous substance and must be handled with appropriate safety precautions.
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Moisture Sensitive: Reacts with water, potentially releasing corrosive byproducts.[20]
-
Handling: Should be handled in a well-ventilated fume hood using personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[20]
This guide provides a comprehensive overview of 2,4-dinitrobenzenesulfonyl chloride for its effective and safe use in a research and development setting. Its utility as a protecting group and in the synthesis of functional molecules underscores its importance in modern organic and medicinal chemistry.
References
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- 8. 2,4-Dinitrobenzenesulfonyl chloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 12. researchgate.net [researchgate.net]
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- 14. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 15. Reaction of 2,4-dinitrochlorobenzene with aniline. Solvent effects and molecular complex formation | Semantic Scholar [semanticscholar.org]
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